molecular formula C7H7N3O3S2 B14732945 Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester CAS No. 5016-62-6

Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester

Cat. No.: B14732945
CAS No.: 5016-62-6
M. Wt: 245.3 g/mol
InChI Key: NTPNGNSTFXJKBZ-XBXARRHUSA-N
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Description

Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester is a chemical compound with the molecular formula C7H7N3O3S2 and a molecular weight of 245.28 g/mol . This compound is known for its unique structure, which includes a nitrofurfurylidene group attached to a dithiocarbazic acid methyl ester. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester typically involves the reaction of hydrazinecarbodithioic acid with 5-nitro-2-furaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines.

Scientific Research Applications

Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dithiocarbazic acid moiety can chelate metal ions, affecting enzymatic activities and other biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Carbazic acid, 3-(5-nitro-2-furoyl)-, ethyl ester
  • Hydrazinecarbodithioic acid, 2-[(5-nitro-2-furanyl)methylene]-, methyl ester

Uniqueness

Carbazic acid, 3-(5-nitrofurfurylidene)dithio-, methyl ester is unique due to its specific structural features, such as the nitrofurfurylidene group and the dithiocarbazic acid methyl ester moiety. These features confer distinct chemical reactivity and biological activity, making it valuable for various research applications .

Properties

CAS No.

5016-62-6

Molecular Formula

C7H7N3O3S2

Molecular Weight

245.3 g/mol

IUPAC Name

methyl N-[(E)-(5-nitrofuran-2-yl)methylideneamino]carbamodithioate

InChI

InChI=1S/C7H7N3O3S2/c1-15-7(14)9-8-4-5-2-3-6(13-5)10(11)12/h2-4H,1H3,(H,9,14)/b8-4+

InChI Key

NTPNGNSTFXJKBZ-XBXARRHUSA-N

Isomeric SMILES

CSC(=S)N/N=C/C1=CC=C(O1)[N+](=O)[O-]

Canonical SMILES

CSC(=S)NN=CC1=CC=C(O1)[N+](=O)[O-]

Origin of Product

United States

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